5-Bromo-2-fluorophenyl difluoromethyl sulphone 5-Bromo-2-fluorophenyl difluoromethyl sulphone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17218636
InChI: InChI=1S/C7H4BrF3O2S/c8-4-1-2-5(9)6(3-4)14(12,13)7(10)11/h1-3,7H
SMILES:
Molecular Formula: C7H4BrF3O2S
Molecular Weight: 289.07 g/mol

5-Bromo-2-fluorophenyl difluoromethyl sulphone

CAS No.:

Cat. No.: VC17218636

Molecular Formula: C7H4BrF3O2S

Molecular Weight: 289.07 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-fluorophenyl difluoromethyl sulphone -

Specification

Molecular Formula C7H4BrF3O2S
Molecular Weight 289.07 g/mol
IUPAC Name 4-bromo-2-(difluoromethylsulfonyl)-1-fluorobenzene
Standard InChI InChI=1S/C7H4BrF3O2S/c8-4-1-2-5(9)6(3-4)14(12,13)7(10)11/h1-3,7H
Standard InChI Key DIWKFIXFXQVUIK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)S(=O)(=O)C(F)F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

5-Bromo-2-fluorophenyl difluoromethyl sulphone has the molecular formula C₇H₄BrF₃O₂S and a molecular weight of 289.07 g/mol . Its IUPAC name is 4-bromo-2-[(difluoromethyl)sulfonyl]-1-fluoro-benzene, reflecting the positions of substituents on the aromatic ring. The compound’s structure combines halogen atoms (Br, F) with a sulfone group (-SO₂CF₂H), creating a balance of electron-withdrawing effects and lipophilicity.

Table 1: Key Molecular Properties

PropertyValue
CAS Number2090659-06-4
Molecular FormulaC₇H₄BrF₃O₂S
Molecular Weight289.07 g/mol
MDL NumberMFCD30342537

Structural Analysis

The benzene ring’s substitution pattern directs reactivity and intermolecular interactions:

  • Bromine (5-position): Enhances electrophilicity, facilitating nucleophilic aromatic substitution.

  • Fluorine (2-position): Contributes to metabolic stability and influences electronic distribution via inductive effects.

  • Difluoromethyl sulfone (1-position): The sulfone group (-SO₂CF₂H) increases polarity and resistance to enzymatic degradation compared to non-sulfonated analogs .

Synthesis and Production Methods

Purification and Characterization

Post-synthesis purification typically involves recrystallization or chromatography. Analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry confirm structural integrity.

Physicochemical Properties

Electronic and Steric Effects

  • Electron-withdrawing groups: The sulfone and fluorine atoms reduce electron density on the aromatic ring, favoring electrophilic substitution at meta/para positions.

  • Lipophilicity: The difluoromethyl group (-CF₂H) enhances membrane permeability compared to fully fluorinated analogs (e.g., -CF₃) .

Stability and Reactivity

  • Thermal stability: Sulfones generally exhibit high thermal stability, making this compound suitable for high-temperature reactions.

  • Hydrolytic resistance: The sulfone group resists hydrolysis under physiological conditions, a critical feature for biomedical applications.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s structure aligns with motifs common in drug discovery:

  • Antimicrobial agents: Halogenated sulfones are explored for their ability to inhibit bacterial enzymes (e.g., dihydrofolate reductase) .

  • Kinase inhibitors: The sulfone group may interact with ATP-binding pockets in kinases, a target in cancer therapy.

ApplicationTarget PathwayRationale
AntibacterialCell wall synthesisHalogen-sulfone synergy
AnticancerTyrosine kinase signalingSulfone-protein interactions

Materials Science

In polymer chemistry, sulfone-containing monomers improve thermal stability and solvent resistance. This compound could serve as a building block for high-performance polymers used in coatings or adhesives .

Biological Activity and Mechanisms

Comparative Analysis

Compared to non-fluorinated analogs, the difluoromethyl group balances polarity and lipophilicity, potentially improving bioavailability .

Future Research Directions

  • Structure-activity relationships (SAR): Systematic modification of substituents to optimize bioactivity.

  • Process optimization: Developing greener synthetic routes to reduce reliance on hazardous reagents.

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